Ro4987655

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ro4987655, also known as selumetinib, is a small molecule inhibitor that has been investigated for its potential application in cancer treatment. Its primary target is a protein called mitogen-activated protein kinase kinase 1 (MEK1) []. MEK1 plays a crucial role in a signaling pathway involved in cell growth and proliferation. By inhibiting MEK1, Ro4987655 disrupts this pathway, potentially leading to the suppression of cancer cell growth [].

Studies on Ro4987655 for Cancer Treatment

Research on Ro4987655 has focused on its efficacy against cancers driven by mutations in the RAS-RAF signaling pathway, a common feature in various malignancies []. Studies have explored its use as a single agent and in combination with other therapies.

Single-Agent Therapy

Early clinical trials evaluated the effectiveness of Ro4987655 as a single agent in patients with advanced cancers harboring RAS-RAF mutations. These studies showed promising results, with some patients experiencing tumor shrinkage or disease stabilization [].

Combination Therapy

Researchers have also investigated the potential of combining Ro4987655 with other chemotherapeutic agents or targeted therapies. The rationale behind this approach is to target different aspects of cancer cell survival and proliferation, potentially leading to improved outcomes [].

Ro4987655, also known as CH4987655, is a selective oral inhibitor of mitogen-activated protein kinase (MEK), specifically targeting MEK1 and MEK2. It functions as an adenosine triphosphate noncompetitive inhibitor, exhibiting a high degree of selectivity with an IC50 value of approximately 5 nanomolar for MEK1, while showing minimal inhibition of over 400 other kinases even at concentrations up to 10 micromolar . The compound's unique chemical structure is characterized by a complex ring system that contributes to its metabolic stability and prolonged action within biological systems .

RO4987655 acts as an allosteric inhibitor of MEK1 and MEK2, enzymes in the RAS/RAF/MEK/ERK signaling pathway [, ]. This pathway plays a crucial role in cell proliferation and survival. By inhibiting MEK, RO4987655 disrupts the signaling cascade, leading to reduced cell growth and potentially inducing cell death in cancer cells [, ].

Ro4987655 primarily acts by binding to an allosteric site on the MEK enzyme, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival in various cancer types. The compound does not compete with ATP for binding, which differentiates it from many traditional kinase inhibitors . This mechanism allows for a more sustained inhibition of MEK-dependent signaling pathways.

Ro4987655 has demonstrated significant antitumor activity across various cancer models, particularly in tumors harboring mutations in the RAS or RAF genes. In preclinical studies, it has shown efficacy in inhibiting tumor growth and proliferation in cell lines with these mutations. Clinical trials have reported manageable toxicity profiles and promising preliminary antitumor responses in patients with advanced solid tumors . Notably, the compound has been associated with a reduction in phosphorylated extracellular signal-regulated kinase (pERK) levels, indicating effective target modulation .

The synthesis of Ro4987655 involves multiple steps that incorporate various chemical reagents to construct its complex structure. The compound was developed by Chugai Pharmaceutical Co., Ltd., and detailed synthetic routes have been described in scientific literature. Key steps include the formation of specific functional groups that contribute to the compound's unique properties and its ability to selectively inhibit MEK enzymes .

Studies have shown that Ro4987655 interacts specifically with the allosteric site of MEK1, leading to conformational changes that inhibit its activity. This interaction has been characterized through co-crystal structures revealing specific amino acid interactions critical for binding and inhibition . Additionally, research indicates that while Ro4987655 effectively inhibits MEK1/2, it may induce compensatory pathway activation (such as the PI3K pathway) under certain conditions, highlighting the complexity of tumor signaling networks .

Several compounds exhibit similar mechanisms of action as Ro4987655 but differ in their structural characteristics or selectivity profiles. The following table highlights some notable compounds:

Ro4987655 stands out due to its high selectivity for MEK1/2 and its unique pharmacokinetic profile, which may provide advantages in clinical settings compared to other inhibitors.

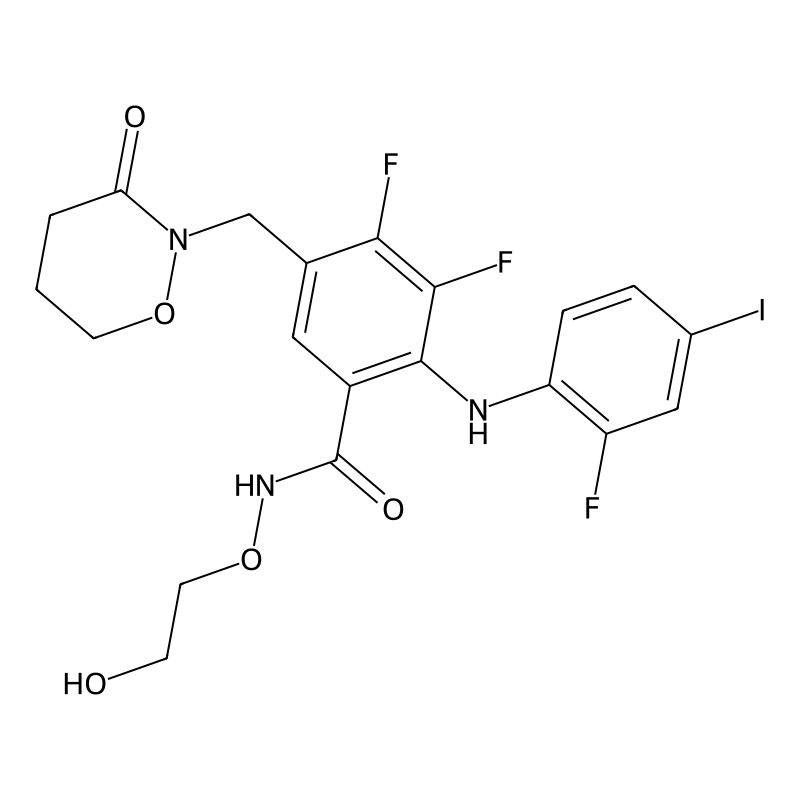

Ro4987655 represents a highly selective mitogen-activated protein kinase kinase inhibitor that has garnered significant attention in pharmaceutical research due to its unique structural features and potent biological activity. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry standards provides the complete chemical name as 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-5-[(3-oxo-1,2-oxazinan-2-yl)methyl]benzamide [1] [2] [3]. This comprehensive name reflects the complex molecular architecture that contributes to the compound's distinctive pharmacological properties.

The compound is registered under the Chemical Abstracts Service number 874101-00-5, which serves as its unique identifier in chemical databases worldwide [1] [2] [4]. Alternative nomenclature systems have assigned additional identifiers including the DrugBank accession number DB12933 and the Unique Ingredient Identifier I3733P75ML issued by the United States Food and Drug Administration [1] [5]. The compound is also recognized by its developmental code names CH4987655 and CH-4987655, which were utilized during its initial research and development phases [1] [2] [4].

International chemical databases have catalogued Ro4987655 under various reference numbers including PubChem Compound Identifier 11548630 and ChemSpider Identifier 9723409 [1]. These multiple identifier systems ensure comprehensive tracking and referencing across different research platforms and regulatory frameworks.

| Property | Value |

|---|---|

| IUPAC Name | 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-5-[(3-oxo-1,2-oxazinan-2-yl)methyl]benzamide |

| Common Name | RO4987655 (CH4987655) |

| CAS Number | 874101-00-5 |

| DrugBank ID | DB12933 |

| UNII | I3733P75ML |

| PubChem CID | 11548630 |

| ChemSpider ID | 9723409 |

Molecular Formula and Weight Analysis

The molecular composition of Ro4987655 is defined by the empirical formula C₂₀H₁₉F₃IN₃O₅, which represents a complex arrangement of carbon, hydrogen, fluorine, iodine, nitrogen, and oxygen atoms [1] [2] [4]. This molecular formula indicates the presence of twenty carbon atoms forming the structural backbone, nineteen hydrogen atoms, three fluorine atoms contributing to the compound's lipophilic characteristics, one iodine atom providing significant molecular weight contribution, three nitrogen atoms integral to the heterocyclic systems, and five oxygen atoms participating in various functional groups.

The molecular weight of Ro4987655 has been precisely determined as 565.28 grams per mole [1] [2] [4] [6]. This relatively high molecular weight reflects the compound's complex structure and the presence of heavy atoms, particularly iodine, which contributes significantly to the overall mass. The monoisotopic mass, calculated using the most abundant isotopes of each element, is 565.032148768 atomic mass units [1]. This precise measurement is crucial for mass spectrometric analysis and structural confirmation studies.

The molecular weight falls within the range typically associated with small molecule pharmaceutical compounds, though it approaches the upper limits of conventional drug-like molecular weight ranges. This characteristic influences the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉F₃IN₃O₅ |

| Molecular Weight | 565.28 g/mol |

| Monoisotopic Mass | 565.032148768 g/mol |

3D Structural Characteristics and X-ray Crystallography

Comprehensive structural analysis of Ro4987655 has been achieved through X-ray crystallographic studies, particularly in complex with its target enzyme mitogen-activated protein kinase kinase 1. The crystal structure has been deposited in the Protein Data Bank under the accession code 3ORN, providing detailed three-dimensional coordinates of the compound bound to its biological target [7]. This crystallographic data reveals critical insights into the molecular architecture and binding interactions that contribute to the compound's biological activity.

The three-dimensional structure of Ro4987655 exhibits a characteristic benzamide core decorated with multiple functional groups that contribute to its selectivity and potency. The crystal structure analysis demonstrates that the compound adopts a specific conformation when bound to mitogen-activated protein kinase kinase 1, with the benzamide core oriented to maximize interactions with key amino acid residues in the enzyme's allosteric binding site [7].

X-ray crystallographic studies have revealed that Ro4987655 binds in an elongated, preformed pocket that extends along the length of the mitogen-activated protein kinase kinase activation loop helix [7]. The binding pocket is primarily formed by mitogen-activated protein kinase kinase 1 residues, with additional contributions from associated regulatory proteins. The compound's unique 3-oxo-1,2-oxazinan-2-ylmethyl group occupies a specific cavity surrounded by glycine 210, histidine 188, arginine 189, asparagine 221, and methionine 219 residues [7].

The crystallographic data indicates that the compound does not form apparent hydrogen bonds through its oxazinanyl side ring with protein residues, instead relying on van der Waals interactions and hydrophobic contacts to maintain binding affinity. The oxazinone moiety contributes to binding by partially filling a hydrophobic pocket and effecting a lateral displacement of the kinase activation segment [7].

Physico-chemical Properties

The physico-chemical properties of Ro4987655 have been extensively characterized through both experimental measurements and computational predictions, providing comprehensive insights into the compound's behavior under various conditions. Water solubility represents a critical parameter for pharmaceutical applications, with Ro4987655 demonstrating limited aqueous solubility of 0.0242 milligrams per milliliter as determined through ALOGPS computational analysis [1]. This relatively low water solubility reflects the compound's lipophilic nature and may influence its formulation requirements for therapeutic applications.

Lipophilicity analysis reveals partition coefficient values that provide insight into the compound's distribution characteristics between aqueous and lipid phases. The logarithm of the octanol-water partition coefficient has been calculated as 3.19 using ALOGPS methodology and 4.15 through Chemaxon algorithms [1]. These values indicate moderate to high lipophilicity, suggesting favorable membrane permeation characteristics while maintaining sufficient aqueous solubility for biological activity.

The compound's ionization characteristics have been assessed through calculation of acid dissociation constants. The strongest acidic ionization occurs with a pKa value of 11.87, while the strongest basic ionization exhibits a pKa of -2.8 [1]. These values indicate that Ro4987655 exists predominantly in its neutral form under physiological pH conditions, with a calculated physiological charge of zero [1].

Molecular properties relevant to drug-like characteristics include hydrogen bonding capacity, with six hydrogen bond acceptor sites and three hydrogen bond donor sites identified through computational analysis [1]. The polar surface area measures 100.13 square angstroms, indicating moderate polarity that contributes to the compound's balanced solubility profile [1]. Rotational flexibility is indicated by eight rotatable bonds, suggesting conformational adaptability that may facilitate binding to target proteins [1].

| Property | Value | Source/Method |

|---|---|---|

| Water Solubility | 0.0242 mg/mL | ALOGPS |

| logP (ALOGPS) | 3.19 | ALOGPS |

| logP (Chemaxon) | 4.15 | Chemaxon |

| logS | -4.4 | ALOGPS |

| pKa (Strongest Acidic) | 11.87 | Chemaxon |

| pKa (Strongest Basic) | -2.8 | Chemaxon |

| Physiological Charge | 0 | Chemaxon |

| Hydrogen Bond Acceptors | 6 | Chemaxon |

| Hydrogen Bond Donors | 3 | Chemaxon |

| Polar Surface Area | 100.13 Ų | Chemaxon |

| Rotatable Bonds | 8 | Chemaxon |

| Number of Rings | 3 | Chemaxon |

| Polarizability | 45.85 ų | Chemaxon |

| Density | 1.7±0.1 g/cm³ | Predicted |

Structural Uniqueness of the 3-oxo- [8] [9]oxazinan-2-ylmethyl Group

The most distinctive structural feature of Ro4987655 is its 3-oxo- [8] [9]oxazinan-2-ylmethyl substituent located at the 5-position of the benzamide core structure [10] [11] . This heterocyclic group represents a novel design element that distinguishes Ro4987655 from other mitogen-activated protein kinase kinase inhibitors and contributes significantly to its unique pharmacological profile. The oxazinan ring system consists of a six-membered heterocycle containing both nitrogen and oxygen atoms, with a ketone functionality at the 3-position that influences both the electronic properties and conformational behavior of the molecule.

The strategic incorporation of this oxazinanyl group emerged from structure-based drug design efforts aimed at circumventing the metabolic instability issues associated with hydroxamic ester moieties present in earlier mitogen-activated protein kinase kinase inhibitor candidates [11]. The 3-oxo-oxazinanyl substitution provides enhanced metabolic stability against hydrolysis while maintaining potent enzyme inhibitory activity. This design innovation represents a significant advancement in overcoming the problematic hydrolysis of hydroxamic ester groups that limited the development of previous mitogen-activated protein kinase kinase inhibitors.

Crystallographic analysis reveals that the 3-oxo- [8] [9]oxazinan-2-ylmethyl group occupies a specific binding pocket within the allosteric site of mitogen-activated protein kinase kinase 1 [7]. The heterocyclic ring system adopts a chair-like conformation that optimizes hydrophobic interactions with surrounding amino acid residues. The positioning of this group effects a lateral displacement of the kinase activation segment, contributing to the allosteric mechanism of enzyme inhibition.

The electronic properties of the oxazinanyl group are influenced by the resonance effects of the nitrogen and oxygen atoms within the ring system, as well as the electron-withdrawing nature of the carbonyl functionality. These electronic characteristics contribute to the compound's binding affinity and selectivity profile. The conformational flexibility of the oxazinan ring allows for induced-fit binding interactions that enhance the specificity of enzyme recognition.

The unique structural features of the 3-oxo- [8] [9]oxazinan-2-ylmethyl group have demonstrated remarkable resistance to metabolic degradation in preclinical studies [11]. The ratio of carboxylic acid metabolite to intact compound in monkey pharmacokinetic studies was only 0.03, indicating exceptional metabolic stability compared to earlier hydroxamic acid-containing analogs. This stability profile translates to improved pharmacokinetic properties and reduced potential for drug-drug interactions arising from metabolic processes.

Ro4987655 (3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-5-(3-oxo-1,2-oxazinan-2-ylmethyl)benzohydroxamic acid 2-hydroxyethyl ester) functions as a highly selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) [1] [2]. The compound exhibits a distinctive binding mechanism that differs fundamentally from adenosine triphosphate (ATP)-competitive inhibitors commonly employed in kinase inhibition strategies.

The molecular architecture of Ro4987655 features a unique 3-oxo- [1] [3]oxazinan-2-ylmethyl group positioned at the 5-position of the benzamide core structure [4]. This structural modification confers exceptional selectivity, with the compound demonstrating potent inhibition of MEK1 and MEK2 at nanomolar concentrations while exhibiting minimal activity against over 400 other kinases even at micromolar concentrations [4] [5]. The molecular weight of 565.28 daltons and molecular formula C20H19F3IN3O5 reflect the complex halogenated structure that contributes to its binding specificity [2].

The binding mechanism of Ro4987655 involves recognition of a unique allosteric pocket adjacent to the ATP binding site within the MEK kinase domain [6]. This allosteric site is characterized by low sequence homology relative to other kinases, particularly excluding MEK5, which explains the remarkable selectivity profile of Ro4987655 and related allosteric MEK inhibitors [6]. The formation of the inhibitor-binding pocket occurs through specific conformational arrangements of conserved kinase subdomains III and IV, creating a hydrophobic environment that accommodates the unique structural features of Ro4987655 [7].

Crystal structure analysis reveals that Ro4987655 binding induces several conformational changes in the unphosphorylated MEK1 and MEK2 enzymes, effectively locking them into a closed but catalytically inactive conformation [7]. The binding mode demonstrates that concurrent binding of Ro4987655 and ATP to MEK1/2 is possible, but the presence of the allosteric inhibitor disrupts the molecular interactions required for proper catalysis and access of the active site to the activation loop of extracellular signal-regulated kinase (ERK)1/2 [7].

Adenosine Triphosphate Non-competitive Inhibition Characteristics

Ro4987655 functions as a non-competitive inhibitor with respect to ATP, representing a fundamental mechanistic distinction from conventional kinase inhibitors [6] [8]. The non-competitive nature of inhibition indicates that Ro4987655 does not compete with ATP for binding to the nucleotide binding site, but rather occupies a distinct allosteric site that modulates kinase activity through conformational effects [6].

The ATP non-competitive inhibition mechanism involves binding to an allosteric site that is spatially separate from but functionally connected to the ATP binding pocket [6]. This binding mode confers several advantages over ATP-competitive inhibitors, including maintained selectivity under varying cellular ATP concentrations and reduced likelihood of resistance development through ATP binding site mutations [6]. The compound demonstrates higher affinity for MEK in both the absence and presence of ATP, indicating that ATP binding does not interfere with Ro4987655 binding kinetics [8].

Kinetic analysis reveals that Ro4987655 exhibits an inhibition constant (IC50) of 5.2 nanomolar for MEK1/MEK2 inhibition, demonstrating exceptional potency [2] [4]. This potency is maintained across varying ATP concentrations, confirming the non-competitive mechanism and suggesting that the inhibitor binding site is not directly overlapping with the ATP binding pocket [6]. The non-competitive characteristics ensure that the inhibitory effect remains consistent regardless of cellular energetic state or ATP availability.

The allosteric inhibition mechanism involves stabilization of an inactive conformation of MEK that is incompatible with catalytic activity [6]. Upon binding to the allosteric site, Ro4987655 induces conformational changes that prevent the formation of a catalytically competent active site geometry, effectively blocking the phosphorylation of downstream substrates ERK1 and ERK2 [6]. This mechanism of action ensures sustained inhibition that is independent of ATP concentration fluctuations commonly observed in cellular environments.

Binding Affinity Parameters and Kinetics

The binding affinity of Ro4987655 for MEK demonstrates exceptional potency with an IC50 value of 5.2 nanomolar for both MEK1 and MEK2 inhibition [2] [4]. This high-affinity binding reflects the optimized interaction between the compound and the allosteric binding site, involving multiple complementary molecular interactions that contribute to the overall binding energy [6].

Detailed kinetic analysis reveals that Ro4987655 exhibits strong anti-proliferative efficacy across various tumor cell lines, with IC50 values of 0.86 nanomolar for COLO205 cells, 1.7 nanomolar for HT29 cells, 9.5 nanomolar for QG56 cells, 3.3 nanomolar for MIA cells, and 8.4 nanomolar for C32 cells [2] [4]. The consistency of these values across different cellular contexts indicates robust target engagement and effective pathway inhibition in diverse biological systems.

The selectivity profile of Ro4987655 demonstrates exceptional discrimination between MEK and other kinases, with inhibition of 400 other kinases occurring only at concentrations exceeding 10 micromolar [4]. This represents a selectivity index of greater than 2000-fold, indicating minimal off-target effects and reduced potential for adverse reactions associated with non-specific kinase inhibition [4]. The selectivity is attributed to the unique structural features of the MEK allosteric binding site that are not conserved in other kinase families.

Pharmacokinetic analysis reveals that Ro4987655 exhibits a plasma half-life ranging from 4.32 to 21.1 hours, indicating favorable drug disposition characteristics [3]. The compound demonstrates moderate plasma protein binding and dose-proportional pharmacokinetics from 0.5 to 4 milligrams, with rapid absorption characterized by a time to maximum concentration (Tmax) of approximately 1 hour [3]. The biphasic disposition profile exhibits a terminal half-life of approximately 25 hours, supporting once or twice daily dosing regimens [3].

Allosteric Regulation of Mitogen-Activated Protein Kinase Kinase

The allosteric regulation of MEK by Ro4987655 involves a sophisticated mechanism that exploits the dynamic conformational states of the kinase domain [9] [10]. The compound binds to a preexisting allosteric site that becomes accessible during the conformational fluctuations associated with normal kinase function [9]. This binding event stabilizes an inactive conformation of MEK that is resistant to activation by upstream RAF kinases [9].

The allosteric site targeted by Ro4987655 is located adjacent to the ATP binding pocket and involves critical interactions with key residues including Lys97, Val127, Val211, and Ser212 [6]. These interactions create a network of stabilizing contacts that lock the activation loop in a conformation that prevents dual phosphorylation of Ser218 and Ser222, the regulatory phosphorylation sites required for MEK activation [9]. The stabilization of this inactive conformation effectively prevents the conformational changes necessary for catalytic activity.

The binding of Ro4987655 induces conformational changes that extend beyond the immediate binding site, affecting the overall architecture of the kinase domain [6]. These changes include alterations in the position of the αC-helix and modifications to the activation loop conformation, both of which are critical for maintaining the inactive state of the kinase [9]. The compound effectively traps MEK in a closed, inactive conformation that is incompatible with substrate binding and catalytic activity.

The allosteric mechanism demonstrates that Ro4987655 acts most potently on BRAF/MEK complexes rather than on free active MEK, indicating that the physiologically relevant target is the kinase complex rather than the isolated enzyme [9]. This complex-specific activity contributes to the selectivity and efficacy of the compound by targeting the actual signaling complexes present in cellular environments [9]. The allosteric regulation mechanism also prevents the compensatory activation of alternative signaling pathways that might occur with direct active site inhibition.

Comparative Binding Efficiency with Other Mitogen-Activated Protein Kinase Kinase Inhibitors

The binding efficiency of Ro4987655 can be evaluated in comparison to other clinically relevant MEK inhibitors, including trametinib, selumetinib, cobimetinib, binimetinib, and other allosteric MEK inhibitors [11] [12]. While Ro4987655 exhibits an IC50 of 5.2 nanomolar for MEK1/MEK2, trametinib demonstrates superior potency with IC50 values of 0.7 nanomolar for MEK1 and 0.9 nanomolar for MEK2 [11] [12]. However, the comparative analysis reveals distinct binding characteristics that influence overall therapeutic utility.

Trametinib exhibits unique binding properties through its engagement of the KSR (Kinase Suppressor of RAS) interface, creating a binding mode that extends beyond the traditional allosteric site [11]. This KSR-enhanced binding results in improved residence time and selectivity for KSR-bound MEK complexes, with drug-target lifetimes of 90.1 minutes for KSR1:MEK1 complexes compared to 23.1 minutes for isolated MEK1 [11]. In contrast, Ro4987655 demonstrates a more conventional allosteric binding mode without direct KSR engagement.

Cobimetinib shows intermediate binding affinity with an IC50 of 0.9 nanomolar for MEK1 but significantly reduced potency for MEK2 (199 nanomolar), indicating isoform selectivity that differs from the balanced inhibition profile of Ro4987655 [12]. Selumetinib and binimetinib demonstrate variable potency across different experimental systems, with binimetinib showing IC50 values of 12 nanomolar for both MEK1 and MEK2 [12]. The binding efficiency comparison reveals that while Ro4987655 may not achieve the lowest IC50 values, it provides balanced inhibition of both MEK isoforms.

The structural basis for binding efficiency differences relates to the specific molecular interactions established within the allosteric binding site [11]. Trametinib benefits from additional contacts with the KSR interface, while cobimetinib exhibits enhanced interaction with Ser212 in the activation loop [11]. Ro4987655 establishes a distinct interaction pattern involving Lys97, Val127, Val211, and Ser212, creating a binding mode that provides excellent selectivity while maintaining potent inhibition [6]. The unique 3-oxo-oxazinane ring structure of Ro4987655 contributes to its distinctive binding profile and metabolic stability characteristics that may compensate for differences in absolute binding affinity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

RO4987655

Dates

2: Leijen S, Middleton MR, Tresca P, Kraeber-Bodéré F, Dieras V, Scheulen ME, Gupta A, Lopez-Valverde V, Xu ZX, Rueger R, Tessier JJ, Shochat E, Blotner S, Naegelen VM, Schellens JH, Eberhardt WE. Phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of the MEK inhibitor RO4987655 (CH4987655) in patients with advanced solid tumors. Clin Cancer Res. 2012 Sep 1;18(17):4794-805. Epub 2012 Jul 5. PubMed PMID: 22767668.

3: Lee L, Niu H, Rueger R, Igawa Y, Deutsch J, Ishii N, Mu S, Sakamoto Y, Busse-Reid R, Gimmi C, Goelzer P, De Schepper S, Yoshimura Y, Barrett J, Ishikawa Y, Weissgerber G, Peck R. The safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of CH4987655 in healthy volunteers: target suppression using a biomarker. Clin Cancer Res. 2009 Dec 1;15(23):7368-74. doi: 10.1158/1078-0432.CCR-09-1696. Epub 2009 Nov 24. PubMed PMID: 19934286.